molecular formula C7H9NO2S B3389613 4-(1,3-Thiazol-5-yl)butanoic acid CAS No. 933686-34-1

4-(1,3-Thiazol-5-yl)butanoic acid

Cat. No.: B3389613
CAS No.: 933686-34-1
M. Wt: 171.22 g/mol
InChI Key: XIBONOAQXUGJPI-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-5-yl)butanoic acid is an organic compound characterized by the presence of a thiazole ring attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-5-yl)butanoic acid typically involves the formation of the thiazole ring followed by its attachment to the butanoic acid chain. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring, followed by alkylation to introduce the butanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-(1,3-Thiazol-5-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Comparison with Similar Compounds

    4-(1,3-Thiazol-4-yl)butanoic acid: Similar structure but with the thiazole ring attached at a different position.

    4-(2H-Thiazol-5-yl)butanoic acid: Another isomer with slight structural variations.

Uniqueness: 4-(1,3-Thiazol-5-yl)butanoic acid is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in diverse scientific fields.

Biological Activity

4-(1,3-Thiazol-5-yl)butanoic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring which is known for its role in various biological processes. The structural formula can be represented as follows:

C6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}

This compound exhibits properties typical of carboxylic acids, including solubility in polar solvents and the ability to form hydrogen bonds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity and influence signaling pathways, particularly in relation to inflammation and metabolic processes.

Enzyme Inhibition

One notable mechanism involves the inhibition of enzymes such as ADAMTS (A Disintegrin And Metalloproteinase with Thrombospondin Motifs), which are implicated in extracellular matrix remodeling. In a study examining various compounds based on α-glutamic acid scaffolds, derivatives similar to this compound demonstrated significant inhibitory effects on ADAMTS-4 and ADAMTS-5, with IC50 values indicating potent activity .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies have demonstrated that this compound can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazole derivatives. Compounds containing the thiazole moiety have been found effective against various bacterial strains, making them candidates for antibiotic development.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of ADAMTS Enzymes : A series of analogs were synthesized and tested for their ability to inhibit ADAMTS enzymes. One compound showed an IC50 value of 0.8 μM against ADAMTS-5, indicating strong potential as a therapeutic agent for osteoarthritis .
  • Antimicrobial Testing : A study reported that thiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
  • Cytotoxicity Assays : High-throughput screening methods have been employed to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated selective cytotoxicity towards certain tumor cells while sparing normal cells .

Data Table: Summary of Biological Activities

Activity Type Target IC50/Effect Reference
Enzyme InhibitionADAMTS-41.2 μM
Enzyme InhibitionADAMTS-50.8 μM
AntimicrobialGram-positive bacteriaSignificant inhibition
CytotoxicityCancer cell linesSelective cytotoxicity

Properties

IUPAC Name

4-(1,3-thiazol-5-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c9-7(10)3-1-2-6-4-8-5-11-6/h4-5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBONOAQXUGJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313913
Record name 5-Thiazolebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933686-34-1
Record name 5-Thiazolebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933686-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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